2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and an ethyl chain linking furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the benzamide group could produce the corresponding amine.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-[2-(furan-2-yl)ethyl]benzamide: Lacks the thiophene ring, which may affect its reactivity and biological activity.
2-chloro-6-fluoro-N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the furan ring, leading to different chemical and biological properties.
Uniqueness
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both furan and thiophene rings, which contribute to its distinct chemical reactivity and potential biological activities. This dual-ring structure may enhance its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S/c18-12-4-1-5-13(19)16(12)17(21)20-10-11(14-6-2-8-22-14)15-7-3-9-23-15/h1-9,11H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBRUBYDGDHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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